Ramosetron-d3 Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ramosetron-d3 Hydrochloride is a deuterated form of Ramosetron Hydrochloride, a selective serotonin 5-HT3 receptor antagonist. It is primarily used as an antiemetic to prevent nausea and vomiting associated with chemotherapy and postoperative recovery. Additionally, it has shown efficacy in treating irritable bowel syndrome with diarrhea .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ramosetron-d3 Hydrochloride involves the incorporation of deuterium atoms into the Ramosetron molecule. This can be achieved through various deuterium exchange reactions, where hydrogen atoms are replaced with deuterium. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and controlled environments to ensure the efficient incorporation of deuterium atoms. The final product is then purified through crystallization and other separation techniques to achieve the desired purity and quality .

化学反应分析

Types of Reactions

Ramosetron-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and catalysts are employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in derivatives with different functional groups .

科学研究应用

Ramosetron-d3 Hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to study deuterium effects on chemical reactions.

Biology: Employed in biological studies to investigate the role of serotonin receptors in various physiological processes.

Medicine: Utilized in clinical research to develop new antiemetic therapies and treatments for irritable bowel syndrome.

Industry: Applied in the pharmaceutical industry for the development of deuterated drugs with improved pharmacokinetic properties .

作用机制

Ramosetron-d3 Hydrochloride exerts its effects by selectively antagonizing serotonin 5-HT3 receptors. This inhibition prevents the binding of serotonin, a neurotransmitter involved in the emetic response, thereby reducing nausea and vomiting. The compound also modulates gastrointestinal motility, making it effective in treating irritable bowel syndrome with diarrhea .

相似化合物的比较

Similar Compounds

Ondansetron: Another 5-HT3 receptor antagonist used as an antiemetic.

Granisetron: Similar to Ramosetron, used for preventing nausea and vomiting.

Palonosetron: A newer 5-HT3 antagonist with a longer half-life and higher potency.

Uniqueness

Ramosetron-d3 Hydrochloride is unique due to the incorporation of deuterium atoms, which can enhance the compound’s stability and metabolic profile. This deuteration can lead to improved pharmacokinetics, making it a valuable compound for research and therapeutic applications .

生物活性

Ramosetron-d3 hydrochloride is a deuterium-labeled derivative of ramosetron, a selective serotonin 5-HT3 receptor antagonist primarily used as an antiemetic. This compound is notable for its potential applications in treating chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV), as well as its investigational use in irritable bowel syndrome (IBS) with diarrhea.

Ramosetron acts by selectively blocking the 5-HT3 receptors, which are located in the central nervous system and the gastrointestinal tract. By inhibiting these receptors, ramosetron reduces the excitatory effects of serotonin, leading to decreased nausea and vomiting responses. This mechanism is crucial in managing symptoms associated with chemotherapy and surgical procedures.

Pharmacological Profile

- Chemical Structure : this compound is characterized by the presence of deuterium, which enhances its stability and allows for more precise pharmacokinetic studies.

- Molecular Weight : Approximately 552.79 Da.

- Targets : Primarily interacts with the 5-HT3 receptor (HTR3A) in humans.

Antiemetic Effects

This compound has demonstrated significant antiemetic activity in various studies:

- Chemotherapy-Induced Nausea and Vomiting : Clinical trials have shown that ramosetron effectively reduces the incidence of CINV when administered before chemotherapy sessions. For instance, a study indicated that ramosetron combined with dexamethasone significantly improved patient outcomes compared to placebo groups .

- Postoperative Nausea and Vomiting : The drug has been shown to be effective in preventing PONV, making it a valuable option for patients undergoing surgery .

Irritable Bowel Syndrome

Ramosetron has also been investigated for its efficacy in treating IBS-D:

- A meta-analysis reviewed randomized controlled trials and concluded that ramosetron significantly alleviates IBS symptoms, including abdominal pain and stool consistency improvement . However, the need for further research to confirm these findings was emphasized due to varying results across studies.

Case Studies

Several case studies have highlighted the effectiveness of ramosetron in clinical settings:

- Case Study 1 : A patient undergoing chemotherapy experienced severe nausea despite standard antiemetic therapy. Administration of ramosetron resulted in a marked reduction in nausea episodes, allowing for better management of chemotherapy side effects.

- Case Study 2 : In a cohort of patients with IBS-D, those treated with ramosetron reported significant improvements in bowel habits and overall symptom relief compared to those receiving placebo.

Stability Studies

Research has also focused on the stability of ramosetron-d3 when combined with other agents such as dexamethasone. A study assessed the stability of ramosetron-d3 at various concentrations over time, revealing that it remained stable under controlled conditions, which is critical for clinical applications .

Comparative Data Table

| Parameter | This compound | Standard Ramosetron |

|---|---|---|

| Molecular Weight | 552.79 Da | 552.79 Da |

| Primary Use | CINV, PONV | CINV, PONV |

| Additional Use | IBS-D | IBS-D (limited evidence) |

| Mechanism | 5-HT3 receptor antagonist | 5-HT3 receptor antagonist |

| Stability | High under specified conditions | High under specified conditions |

属性

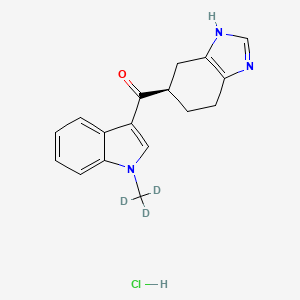

IUPAC Name |

[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]-[1-(trideuteriomethyl)indol-3-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O.ClH/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14;/h2-5,9-11H,6-8H2,1H3,(H,18,19);1H/t11-;/m1./s1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXYTCLDXQRHJO-LUVKJXGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。